

An In-Depth Technical Guide to IGF-1R Inhibitor II (PQ401)

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Compound of Interest		
Compound Name:	IGF-1R inhibitor-2	
Cat. No.:	B15143452	Get Quote

A Note on Nomenclature: The designation "**IGF-1R inhibitor-2**" is ambiguous in publicly available scientific and commercial literature. It can refer to at least two distinct chemical entities. This guide focuses on the well-characterized compound, N-(2-Methoxy-5-chlorophenyl)-N'-(2-methylquinolin-4-yl)-urea, also known as PQ401 and IGF-1R Inhibitor II. This compound has been the subject of peer-reviewed studies, providing the necessary data for a comprehensive technical overview, including detailed experimental protocols and an understanding of its mechanism of action.

Core Chemical and Physical Properties

PQ401 is a cell-permeable, small molecule inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-1R). Its core structure is a phenylquinolinyl-urea.

Table 1: Chemical Identifiers and Properties of PQ401



Property	Value	
IUPAC Name	N-(5-chloro-2-methoxyphenyl)-N'-(2- methylquinolin-4-yl)urea	
Synonyms	IGF-1R Inhibitor II, PQ401	
CAS Number	196868-63-0	
Molecular Formula	C18H16ClN3O2	
Molecular Weight	341.79 g/mol	
Appearance	White solid	
Solubility	DMSO: 10 mg/mL, Ethanol: 3 mg/mL	
InChI Key	YBLWOZUPHDKFOT-UHFFFAOYSA-N	

Table 2: Pharmacological Properties of PQ401

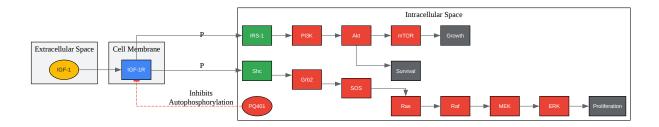
Parameter	Value	Cell Type/System
IC₅₀ (IGF-1R Autophosphorylation)	<1 μΜ	Cell-free kinase assay
IC50 (Ligand-induced Autophosphorylation)	12 μΜ	MCF-7 cells
IC50 (Cell Growth Inhibition)	8 μΜ	MCF-7 cells
IC50 (Cell Growth Inhibition)	15 μΜ	MCNeuA cells

Mechanism of Action and Signaling Pathway

PQ401 exerts its inhibitory effect on the IGF-1R signaling pathway. The Insulin-like Growth Factor 1 Receptor is a receptor tyrosine kinase that, upon binding its ligand (IGF-1), undergoes autophosphorylation. This phosphorylation event initiates a cascade of downstream signaling, primarily through the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation, growth, and survival.



PQ401 is believed to indirectly block the ATP-binding site of the IGF-1R kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling molecules. This inhibition of the IGF-1R pathway ultimately leads to decreased cell growth and the induction of apoptosis in cancer cells that are dependent on this pathway for survival.



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Figure 1: IGF-1R Signaling Pathway and Inhibition by PQ401

Experimental Protocols

The following are detailed methodologies for key experiments involving PQ401, based on published research.

In Vitro IGF-1R Kinase Assay

This assay determines the direct inhibitory effect of PQ401 on the enzymatic activity of the IGF-1R kinase domain.

Methodology:

Reagents: Recombinant IGF-1R kinase domain, Poly(Glu, Tyr) 4:1 substrate, ATP (with γ-32P-ATP), PQ401 at various concentrations, kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 2.5 mM EGTA, 0.01% Triton X-100).



• Procedure:

- The IGF-1R kinase domain is incubated with varying concentrations of PQ401 in the kinase buffer for 10-15 minutes at room temperature.
- 2. The kinase reaction is initiated by adding the Poly(Glu, Tyr) substrate and ATP (spiked with y-32P-ATP).
- 3. The reaction is allowed to proceed for a specified time (e.g., 20-30 minutes) at 30°C.
- 4. The reaction is stopped by spotting the mixture onto phosphocellulose paper.
- 5. The paper is washed multiple times with phosphoric acid to remove unincorporated ATP.
- 6. The amount of ³²P incorporated into the substrate is quantified using a scintillation counter.
- Data Analysis: The percentage of inhibition is calculated for each PQ401 concentration, and the IC₅₀ value is determined by non-linear regression analysis.

Cell Viability/Proliferation Assay (MTT Assay)

This assay measures the effect of PQ401 on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Methodology:

- Cell Culture: Cancer cell lines (e.g., MCF-7, U87MG) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
- Treatment: The culture medium is replaced with fresh medium containing various concentrations of PQ401 or a vehicle control (e.g., DMSO).
- Incubation: Cells are incubated with the compound for a specified period (e.g., 48-72 hours).
- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

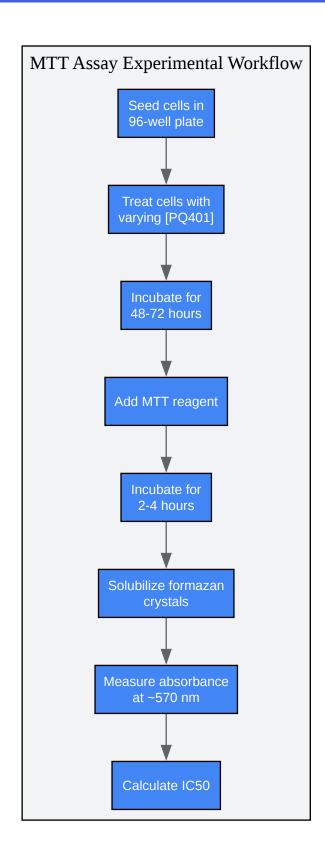






- Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
- Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of ~570 nm.
- Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control, and the IC50 value is calculated.





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